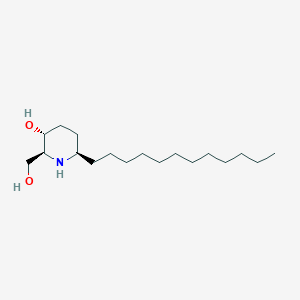
(-)-Deoxoprosophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Deoxoprosophylline is a chemical compound known for its unique structure and properties It is a derivative of the alkaloid prosophylline, which is found in certain plant species
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Deoxoprosophylline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (-)-Deoxoprosophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(-)-Deoxoprosophylline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: this compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (-)-Deoxoprosophylline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Prosophylline: The parent compound from which (-)-Deoxoprosophylline is derived.
(-)-Epiprosophylline: A stereoisomer with similar structure but different biological activity.
(-)-Norprosophylline: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structural features and the resulting biological activities
属性
IUPAC Name |
(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLRIRWYGHUHB-FGTMMUONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common starting materials for the asymmetric synthesis of (-)-deoxoprosophylline?
A1: Several chiral starting materials have been employed in the asymmetric synthesis of this compound. These include:
- D-glycals, specifically Perlin aldehydes derived from 3,4,6-tri-O-benzyl glycals [].
- L-Serine, which can be transformed into key intermediates like (4R,5S)-2,2-dimethyl-4-[(Z)-3-pentadecenyl]-1,3-dioxan-5-amine for subsequent intramolecular aminomercuration [, , ].
- Chiral N-tert-butanesulfinyl imine, used in a SmI2-induced cross-coupling reaction with an appropriate aldehyde [].
- Chiral L-N,N-di(benzyl)serine (TBDMS) aldehyde, utilized in a synthesis involving diastereoselective nucleophilic addition and intramolecular reductive amination [].
Q2: What are some key reactions employed in the synthesis of this compound?
A2: Various synthetic routes have been developed, often employing these key reactions:
- Chemoselective saturation of olefins: This reaction is crucial for manipulating the carbon framework towards the target structure [].
- Reductive aminations: Used to introduce the nitrogen atom and form the piperidine ring [].
- Diastereoselective hydrogenation: Important for setting the desired stereochemistry in the piperidine ring [].
- Baeyer-Villiger oxidation: Used to convert a cyclic ketone to a lactone, further elaborating the structure towards the target molecule [].
- Intramolecular aminomercuration: This reaction facilitates ring closure to form the piperidine core [, , ].
- 6-exo-trig free-radical conjugate addition: Used to construct the octahydroquinoline ring in related compounds, highlighting the versatility of certain synthetic approaches [].
Q3: How does the structure of this compound relate to other alkaloids?
A4: this compound belongs to the 2,6-disubstituted 3-hydroxypiperidine class of alkaloids. Synthetic routes for this compound often have implications for synthesizing other related alkaloids. For example, one approach demonstrated the preparation of intermediates relevant to cis-decahydroquinoline (cis-DHQ) alkaloids []. This suggests shared structural features and potential for the development of divergent synthetic strategies to access a variety of alkaloid classes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
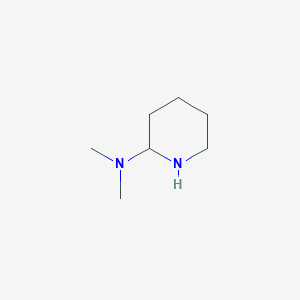
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
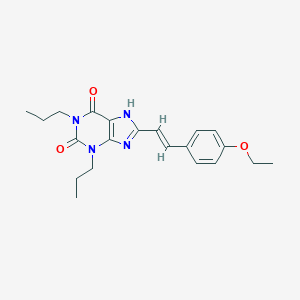
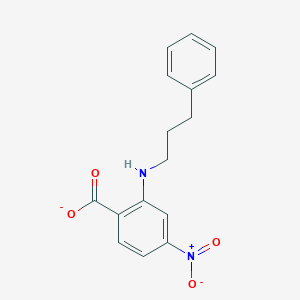

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

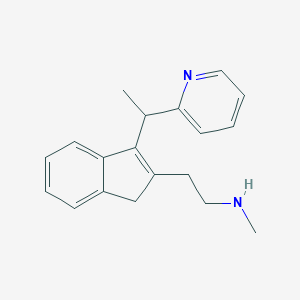
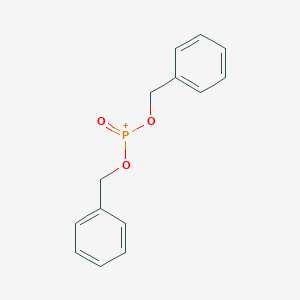

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
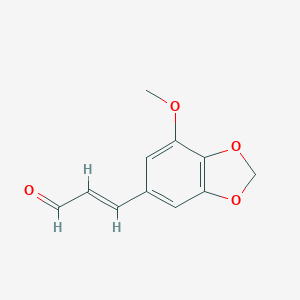
![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
